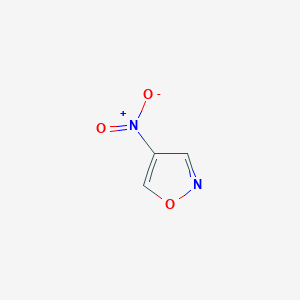

4-硝基异噁唑

描述

Synthesis Analysis

The synthesis of 4-nitroisoxazoles can be achieved through several preparative approaches, including nitration of isoxazoles, condensations of α-nitro ketones or their oximes, 1,3-dipolar cycloaddition of nitrile oxides to acetylenes and their synthetic equivalents, heterocyclization of acetylene derivatives by treatment with sodium nitrite, and miscellaneous methods. These methods highlight the versatility and adaptability of 4-nitroisoxazoles synthesis, catering to a wide range of functional group tolerances and synthetic requirements (Vasilenko et al., 2019).

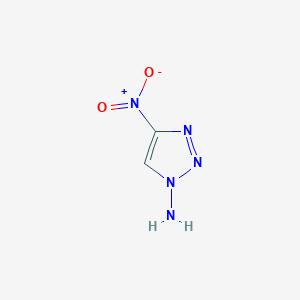

Molecular Structure Analysis

The molecular structure of 4-nitroisoxazoles, characterized by X-ray crystallography and spectroscopic techniques, provides insight into its reactivity and interaction with other molecules. The presence of the nitro group and the isoxazole ring contributes to its electron-deficient character, influencing its chemical behavior and reactivity patterns.

Chemical Reactions and Properties

4-Nitroisoxazoles participate in a variety of chemical reactions, serving as versatile intermediates for the synthesis of more complex molecules. They undergo highly diastereoselective pericyclic reactions, demonstrating their potential in synthesizing novel compounds with intricate molecular architectures (Giomi et al., 2001). Furthermore, their ability to act as nitroalkene heterodienes in thermal reactions with ethyl vinyl ether highlights their utility in constructing spiro tricyclic nitroso acetals.

科学研究应用

合成方法:4-硝基异噁唑是通过硝基取代化合物的经典杂环化反应和异噁唑的硝化反应合成的。这种合成对于创造用于药物开发的生物活性化合物是重要的(Vasilenko et al., 2019)。

通过杂环化合成:合成4-硝基异噁唑的另一种方法涉及芳基取代的α,β-不饱和酮的杂环化。这种方法以其高效率和在简单反应条件下的广泛底物耐受性而闻名(Vasilenko et al., 2020)。

环境转化产物:已经研究了4-硝基异噁唑衍生物在环境背景下的情况,例如它们在硝化条件下对磺胺甲唑降解过程中的形成。这项研究突显了4-硝基异噁唑在环境过程中的转化和再转化潜力(Nödler等,2012)。

反应性研究:研究探讨了5-烯胺基-4-硝基异噁唑的反应性,表明尽管与4-硝基异噁唑共轭,这些化合物表现出与烯胺类似的反应性,与亲电试剂反应形成新键(Dere et al., 2015)。

化学选择性硝化:还进行了关于5-氨基异噁唑的化学选择性硝化的研究,导致4-硝基衍生物。这种方法为合成抗菌化合物提供了见解(Sadovnikov et al., 2020)。

在催化中的应用:4-硝基异噁唑已被用于催化反应。例如,3,5-二甲基-4-硝基异噁唑已应用于烯丙基-烯丙基烷基化,提供了对二羧酸衍生物的访问,并展示了4-硝基异噁唑在有机合成中的实用性(Kowalczyk-Dworak等,2020)。

安全和危害

未来方向

属性

IUPAC Name |

4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLMLGQOFWRRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462533 | |

| Record name | 4-NITROISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitroisoxazole | |

CAS RN |

1121-13-7 | |

| Record name | 4-NITROISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

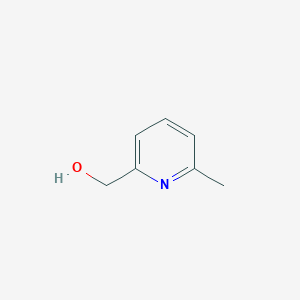

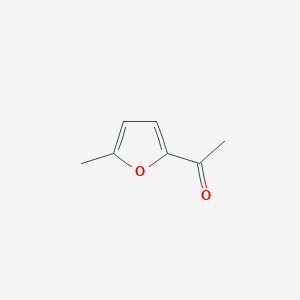

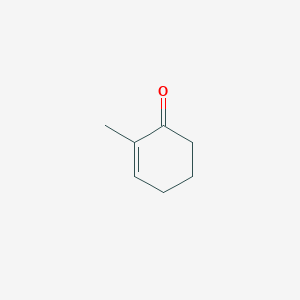

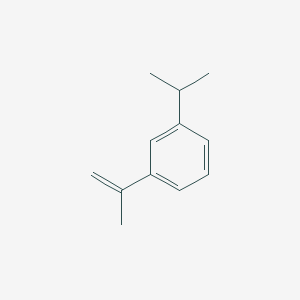

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

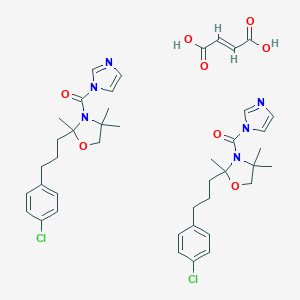

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)